molecular formula C21H21FN4O5S B2773162 methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-71-8

methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2773162
CAS No.: 689750-71-8
M. Wt: 460.48
InChI Key: PLOBCHSTQGEMOV-UHFFFAOYSA-N
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Description

Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic 1,2,4-triazole derivative designed for biochemical research, particularly in the field of enzyme inhibition and anti-inflammatory agent discovery. This compound is of significant interest due to its structural similarity to potent N-substituted 1,2,4-triazole derivatives that have demonstrated excellent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX pathway is a crucial target in inflammatory disease research, as it is involved in the oxidation of arachidonic acid to produce biologically active lipid mediators implicated in conditions such as asthma, arthritis, atherosclerosis, and certain cancers . The core 1,2,4-triazole scaffold in its structure is known for its metabolic stability, resistance to hydrolysis, and ability to form key hydrogen bonds and dipole-dipole interactions with enzyme active sites, which can lead to high-affinity binding . The compound's mechanism of action is anticipated to involve competitive inhibition at the enzyme's active site, potentially forming hydrophobic interactions and hydrogen bonds with key amino acid residues, analogous to related triazole analogues which have shown binding free energies as low as -9.8 kcal/mol in molecular docking studies . Its specific research applications include serving as a lead compound for in vitro 15-LOX inhibition assays, structure-activity relationship (SAR) studies to optimize anti-inflammatory potency, and as a synthetic intermediate for further exploration of azinanetriazole-based bio-active molecules . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O5S/c1-29-15-8-9-16(17(10-15)30-2)20(28)23-11-18-24-25-21(32-12-19(27)31-3)26(18)14-6-4-13(22)5-7-14/h4-10H,11-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOBCHSTQGEMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, examining its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a dimethoxybenzamido group. The presence of a fluorophenyl moiety enhances its pharmacological profile by potentially increasing lipophilicity and improving binding interactions with biological targets.

  • Target Interactions :
    • The triazole ring is known for its ability to inhibit enzymes involved in essential biological processes. For example, it can act as an inhibitor of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cells.
    • The compound has shown potential binding affinity to various molecular targets through docking studies, indicating its capability to interact with key enzymes such as thymidine kinase and biotin carboxylase .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.5 μg/mLEffective against both sensitive and resistant strains .
Escherichia coli1 μg/mLComparable to standard antibiotics .
Pseudomonas aeruginosa0.8 μg/mLExhibited bacteriostatic effects .

Antifungal Activity

Research indicates that the compound demonstrates significant antifungal activity against various fungal pathogens:

Fungal Pathogen MIC Notes
Candida albicans0.25 μg/mLStrong inhibition observed .
Aspergillus niger0.5 μg/mLEffective in clinical isolates .

Case Studies

  • In Vivo Studies :
    In a study involving mice infected with Staphylococcus aureus, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that the compound possesses not only in vitro efficacy but also potential therapeutic benefits in vivo.
  • Synergistic Effects :
    Combination studies with common antibiotics (e.g., amoxicillin) revealed synergistic effects when used alongside this compound. The combination therapy showed enhanced antibacterial activity against multi-drug resistant strains.

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